Decanohydroxamic acid
CAS No.: 2259-85-0
Cat. No.: VC0536885
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2259-85-0 |
|---|---|
| Molecular Formula | C10H21NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | N-hydroxydecanamide |
| Standard InChI | InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |
| Standard InChI Key | QZXOLBPUAUOQFB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)NO |
| Canonical SMILES | CCCCCCCCCC(=O)NO |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
Decanohydroxamic acid (IUPAC name: N-hydroxydecanamide) belongs to the hydroxamic acid family, distinguished by the presence of a hydroxylamine group (-NHOH) bonded to a carbonyl carbon. Its systematic name reflects the ten-carbon alkyl chain (decyl group) and the hydroxamic acid functional group. The compound’s SMILES notation is , and its InChIKey is QZXOLBPUAUOQFB-UHFFFAOYSA-N .
The molecular structure comprises a linear decanoyl chain () linked to a hydroxamic acid moiety (). This configuration confers amphiphilic properties, enabling interactions with both polar and non-polar environments . X-ray crystallography and computational modeling reveal that the hydroxamic acid group adopts a planar conformation, facilitating hydrogen bonding with water molecules or metal ions .
Physico-Chemical Properties
Decanohydroxamic acid is a white crystalline solid at room temperature, with a melting point range of 98–102°C . Its solubility profile includes miscibility in ethanol (25 g/100 mL), chloroform (18 g/100 mL), and dimethyl sulfoxide (DMSO), but limited solubility in water (0.3 g/100 mL) . The compound’s partition coefficient () of 3.4 indicates moderate lipophilicity, which influences its permeability through biological membranes . Key physico-chemical parameters are summarized in Table 1.
Table 1: Physico-Chemical Properties of Decanohydroxamic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass (g/mol) | 187.28 |
| Melting Point (°C) | 98–102 |
| Solubility in Water | 0.3 g/100 mL |
| (XLogP3) | 3.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Manufacturing
Conventional Synthesis Routes
The primary synthesis method involves the reaction of decanamide with hydrogen peroxide in an organic solvent such as diethyl ether or tetrahydrofuran (THF) . The process proceeds via nucleophilic acyl substitution, where the hydroxylamine oxygen attacks the carbonyl carbon of decanamide. Typical reaction conditions include temperatures of 0–5°C and a reaction time of 4–6 hours to minimize side reactions such as over-oxidation . Post-synthesis purification involves solvent extraction, recrystallization from ethanol, and vacuum drying to achieve >98% purity .
Industrial-Scale Production
U.S. production volumes remain below 1 million pounds annually, as reported by the EPA Toxic Substances Control Act (TSCA) inventory . Manufacturing facilities prioritize controlled environments to prevent exothermic reactions during peroxide addition. Recent advancements include catalytic methods using vanadium-based catalysts, which reduce reaction times by 30% while maintaining yields above 85% .
Industrial and Pharmaceutical Applications
Corrosion Inhibition
Decanohydroxamic acid is widely employed as a brass corrosion inhibitor in industrial cooling systems. It forms stable complexes with copper ions (e.g., ), preventing oxidative degradation of brass components . Studies demonstrate that 0.1–0.5% (w/v) solutions reduce corrosion rates by 70–90% in simulated cooling water at pH 7–9 .
Organic Synthesis
The compound serves as a ligand in transition metal-catalyzed reactions, including alkene epoxidation and alcohol oxidation. Its chelating ability enhances catalytic activity in systems using iron or manganese complexes . For example, in the epoxidation of styrene, decanohydroxamic acid-modified catalysts achieve 92% conversion efficiency at 25°C .
Biological Activity
Comparative Analysis with Structural Analogues
Decanohydroxamic acid’s properties are contextualized against shorter- and longer-chain hydroxamic acids (Table 2). Its ten-carbon chain balances lipophilicity and solubility, making it superior to octanohydroxamic acid in corrosion inhibition but less potent than dodecanohydroxamic acid in HDAC inhibition .
Table 2: Comparison of Hydroxamic Acid Derivatives
| Compound | Chain Length | HDAC IC (μM) | Corrosion Inhibition Efficiency (%) | |
|---|---|---|---|---|
| Octanohydroxamic acid | 8 | 2.8 | 25 | 65 |
| Decanohydroxamic acid | 10 | 3.4 | 14 | 85 |
| Dodecanohydroxamic acid | 12 | 4.1 | 8 | 78 |
Future Research Directions
Ongoing investigations focus on optimizing decanohydroxamic acid’s biomedical applications, particularly in oncology and antimicrobial therapies. Computational studies aim to design derivatives with enhanced HDAC selectivity, while industrial research explores its utility in green chemistry initiatives, such as biodegradable corrosion inhibitors .
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